3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H12O2S/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+ |
InChI Key |
OLNRNFLFOBUZLK-VOTSOKGWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=C(S1)C |
Canonical SMILES |
CCOC=CC(=O)C1=CC=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Claisen–Schmidt Condensation Approach
The most common and straightforward method for preparing chalcone derivatives such as 3-ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is the Claisen–Schmidt condensation. This involves the base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.
- Starting materials: 5-methylthiophene-2-carboxaldehyde and ethoxyacetophenone or ethoxyacetone derivatives.
- Solvent: Methanol or ethanol.
- Base catalyst: Aqueous sodium hydroxide (NaOH), typically 40% solution.
- Conditions: The aldehyde and ketone are dissolved in the alcohol solvent and cooled to 0 °C. The base is added dropwise to control the reaction rate and avoid side reactions. The mixture is then stirred at room temperature overnight.
- Workup: After completion, the reaction mixture is acidified with dilute hydrochloric acid to neutralize the base and precipitate the product. Extraction with ethyl acetate and drying over sodium sulfate follows.
- Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 4:1) affords the pure chalcone derivative in yields ranging from 85% to 97%.
$$
\text{5-methylthiophene-2-carboxaldehyde} + \text{ethyl ketone derivative} \xrightarrow[\text{MeOH, 0 °C to RT}]{\text{NaOH}} \text{3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one}
$$
This method is widely used due to its simplicity, mild conditions, and good yields.
Palladium-Catalyzed Cross-Coupling and Cyclization
More advanced synthetic routes involve palladium-catalyzed coupling reactions, especially when further functionalization or fused ring systems are desired.
- Catalyst: Palladium(II) acetate (Pd(OAc)2) with bipyridine ligands.
- Additives: Silver trifluoroacetate (AgTFA), N-methylacetamide as solvent, and acetic acid as additive.
- Conditions: Heating at 80–90 °C for 48 hours under inert atmosphere.
- Substrates: Cyanomethoxychalcones or related α,β-unsaturated ketones bearing thiophene rings.
- Outcome: Formation of complex heterocyclic systems or substituted chalcones with high regioselectivity.
While this method is more complex, it allows the preparation of derivatives with enhanced biological or photophysical properties.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Claisen–Schmidt Condensation | 5-methylthiophene-2-carboxaldehyde + ethoxyacetophenone | MeOH, 0 °C to RT, NaOH catalyst, overnight | 85–97 | Simple, high yield, widely used |
| Pd-Catalyzed Cross-Coupling | Cyanomethoxychalcones + thiophene | Pd(OAc)2, bpy, AgTFA, NMA, 80–90 °C, 48 h | Variable | Enables complex heterocycle synthesis |
| Stepwise synthesis via intermediates | Ethoxy-substituted phenyl/thiophene derivatives | Multi-step, various reagents | N/A | Patent-based, for advanced derivatives |
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies investigating its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The thiophene ring and the enone moiety play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Electronic and Reactivity Comparisons
- Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound acts as a moderate electron donor, enhancing solubility in polar solvents and stabilizing the enone system through resonance . In contrast, the nitro group in the 4-nitrophenyl analogue (C₁₄H₁₁NO₃S) significantly increases electrophilicity, making it more reactive in Michael addition reactions . Halogen Effects: Chloro (LOVHAH) and iodo (C₁₆H₁₅IO₄S) substituents introduce steric bulk and alter crystal packing. For example, the iodo derivative exhibits distinct π-stacking due to iodine’s polarizability .
- Hydrogen Bonding and Interactions: Hydroxyl-substituted AGEFUQ forms strong O–H⋯O hydrogen bonds, enhancing crystalline order and thermal stability . The ethoxy group in the target compound lacks hydrogen-bonding donors but participates in weaker C–H⋯O interactions .
Computational Insights
- Quantum Chemical Descriptors :
- DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal a HOMO-LUMO gap of -8.171 eV , indicating moderate reactivity . Comparable studies on the ethoxy-substituted compound are lacking but predicted to show a narrower gap due to electron donation from the ethoxy group.
- Electron-withdrawing groups (e.g., nitro) reduce HOMO energy levels, increasing electrophilicity, as seen in the -8.723 eV value for (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one .
Biological Activity
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The compound can be synthesized through a reaction involving 3-acetyl-4-hydroxycoumarin and hydrazine hydrate, followed by condensation with 5-methylthiophene-2-carbaldehyde. The resulting product exhibits a planar molecular structure, which is crucial for its biological activity. The asymmetric unit contains one molecule of the compound, with bond lengths and angles comparable to related coumarin compounds .
Antibacterial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, terthiophene derivatives have shown effectiveness against various bacterial strains by disrupting cellular functions, leading to cell death. The mechanism often involves the production of reactive oxygen species (ROS), which can damage bacterial membranes and DNA .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 50 µg/mL |
| Escherichia coli | < 25 µg/mL |
| Pseudomonas aeruginosa | < 30 µg/mL |
Antifungal Activity
The compound has also demonstrated antifungal activity against several fungal pathogens. Studies have shown that it inhibits the growth of fungi by interfering with their cell wall synthesis and disrupting membrane integrity.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | < 20 µg/mL |
| Aspergillus niger | < 15 µg/mL |
| Cryptococcus neoformans | < 10 µg/mL |
Anticancer Properties
Preliminary studies suggest that 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
- Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial efficacy of various thiophene derivatives, including our compound, against clinical isolates of bacteria and fungi. The results highlighted its superior activity against resistant strains.
Q & A
Q. What are the optimal synthetic routes for 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one, and how can reaction parameters be systematically optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between 5-methylthiophene-2-carbaldehyde and an ethoxy-substituted acetophenone derivative. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol balances cost and safety .
- Catalysts : Base catalysts like NaOH or piperidine (10–20 mol%) improve enolate formation and yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures purity. Continuous flow reactors can optimize scalability and safety by controlling exothermicity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?
Essential techniques include:
- FT-IR : Confirm α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and thiophene ring (C-S stretch ~680 cm⁻¹) .
- NMR : H NMR should show vinyl protons (δ 6.8–7.5 ppm, doublets) and ethoxy methyl protons (δ 1.3–1.5 ppm). Discrepancies in coupling constants (e.g., vinyl geometry) require 2D NMR (COSY, NOESY) to resolve stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 236.07) .
Q. What are the primary chemical reactions involving this chalcone, and how do reaction mechanisms differ under varying conditions?
Common reactions include:
- Michael addition : Nucleophiles (e.g., amines) attack the β-carbon. Use THF or DCM at 0–25°C with catalytic acid (e.g., HCl) .
- Diels-Alder cycloaddition : React with dienes (e.g., furan) under thermal conditions (80–100°C) to form six-membered rings. Solvent polarity affects regioselectivity .
- Photochemical [2+2] cycloaddition : UV light (254 nm) in acetone yields cyclobutane derivatives; monitor via TLC .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries or tautomeric forms?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths/angles. For example:
- The thiophene ring’s planarity and ethoxy group orientation can be validated via torsion angles .
- Intermolecular interactions (e.g., C–H⋯O/S) stabilize crystal packing, which can explain solubility discrepancies .
- Use Mercury software to compare experimental data with Cambridge Structural Database entries for validation .
Q. What strategies mitigate variability in biological activity assessments (e.g., antimicrobial assays) for this compound?
- Dose-response standardization : Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and triplicate measurements .
- Solvent compatibility : Ensure DMSO concentrations ≤1% to avoid cytotoxicity .
- Statistical modeling : Apply ANOVA to account for batch-to-batch synthetic variability or microbial resistance trends .
Q. How can computational methods elucidate structure-activity relationships (SAR) for its anti-inflammatory or anticancer potential?
- Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or Bcl-2 (PDB ID: 4AQ3). Validate poses with molecular dynamics (GROMACS) .
- QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using Hammett constants or DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .
Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) control stereochemistry during Michael additions .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in flow reactors to minimize racemization .
- Chiral HPLC : Use Chiralpak® columns (hexane/isopropanol) to quantify enantiomeric excess post-synthesis .
Methodological Considerations for Data Interpretation
Q. How should researchers reconcile conflicting data between theoretical calculations (e.g., DFT) and experimental observations?
- Benchmark computational methods : Compare DFT (B3LYP/6-31G*) results with SC-XRD data for geometry optimization accuracy .
- Solvent effect modeling : Include PCM (Polarizable Continuum Model) in calculations to match experimental UV-Vis spectra .
Q. What protocols ensure reproducibility in measuring physicochemical properties (e.g., solubility, logP)?
- Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) with HPLC quantification .
- logP determination : Reverse-phase HPLC (C18 column) with reference standards (e.g., n-octanol/water partitioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
